Iridium tetrabromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

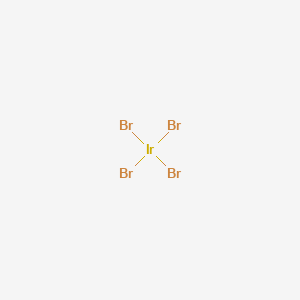

Iridium tetrabromide is a binary inorganic chemical compound composed of iridium and bromine, with the chemical formula IrBr₄This compound forms black crystalline solids and is soluble in water and alcohol . This compound is a salt of iridium metal and hydrobromic acid .

準備方法

Synthetic Routes and Reaction Conditions: Iridium tetrabromide can be synthesized by dissolving iridium (IV) oxide in hydrobromic acid. The chemical reaction for this synthesis is as follows:

IrO2+4HBr→IrBr4+2H2O

This reaction involves the dissolution of iridium (IV) oxide in hydrobromic acid, resulting in the formation of this compound and water .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis route involving iridium (IV) oxide and hydrobromic acid is a standard laboratory method that can be scaled up for industrial purposes.

化学反応の分析

Hydrolysis in Aqueous Environments

IrBr₄ reacts exothermically with water to form iridium(IV) hydroxide and hydrobromic acid:

IrBr4+4H2O→Ir OH 4+4HBr

The reaction highlights the compound’s instability in aqueous media, with complete hydrolysis observed under standard conditions .

Thermal Decomposition

Upon heating (>200°C), IrBr₄ decomposes into elemental iridium and bromine gas:

IrBr4→Ir+2Br2

This endothermic process underscores its limited thermal stability, making it unsuitable for high-temperature applications .

Comparative Reactivity with Other Iridium Halides

The table below contrasts IrBr₄’s properties with related iridium halides:

| Compound | Formula | Oxidation State | Reactivity with Water | Thermal Stability |

|---|---|---|---|---|

| This compound | IrBr₄ | +4 | Hydrolyzes completely | Decomposes >200°C |

| Iridium tribromide | IrBr₃ | +3 | Resistant | Stable ≤300°C |

| Iridium hexafluoride | IrF₆ | +6 | Violent hydrolysis | Stable ≤150°C |

Key observations:

科学的研究の応用

Catalysis

Iridium compounds, including iridium tetrabromide, are recognized for their catalytic properties in various chemical reactions. They serve as precursors for the synthesis of iridium-based catalysts, which are pivotal in organic transformations.

Catalytic Reactions

- Hydrogenation : this compound can be utilized in hydrogenation reactions where it acts as a catalyst to facilitate the addition of hydrogen to unsaturated compounds.

- Cross-Coupling Reactions : It is also employed in cross-coupling reactions, such as Suzuki and Heck reactions, which are essential for forming carbon-carbon bonds.

Case Study: Iridium-Catalyzed Hydrogenation

A study demonstrated that this compound, when combined with phosphine ligands, exhibited enhanced activity in the hydrogenation of alkenes, showcasing its effectiveness as a catalyst in organic synthesis .

Phototherapy

Iridium complexes have gained attention in the field of phototherapy, particularly for cancer treatment. This compound's unique electronic properties make it suitable for developing photodynamic therapy (PDT) agents.

Case Study: NIR Iridium Complexes

Recent research highlighted the development of near-infrared (NIR) iridium complexes derived from this compound that effectively target cancer cells through ROS production when exposed to specific wavelengths of light . The study reported a significant reduction in tumor volumes in treated mice, indicating the compound's potential as a therapeutic agent.

Materials Science

This compound is also explored for its applications in materials science due to its unique structural properties.

Synthesis of Advanced Materials

- Nanostructured Materials : Researchers are investigating the use of this compound in synthesizing nanostructured materials that exhibit enhanced optical and electronic properties.

- Thin Films : The compound can be used to create thin films for electronic devices due to its stability and conductivity.

作用機序

The mechanism of action of iridium tetrabromide, particularly in biological systems, involves its interaction with cellular components. Iridium-based compounds have been shown to induce reactive oxygen species (ROS) and cause DNA damage, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the upregulation of antioxidant responses and the induction of DNA damage response pathways .

類似化合物との比較

Osmium Tetrabromide: Similar to iridium tetrabromide in terms of chemical composition and properties.

Iridium (III) Bromide: Another bromide compound of iridium, but with a different oxidation state and chemical behavior.

Uniqueness of this compound: this compound is unique due to its specific oxidation state (IV) and its ability to form stable complexes with various ligands. Its high solubility in water and alcohol, along with its reactivity with water and heat, make it distinct from other iridium and bromide compounds .

特性

CAS番号 |

7789-64-2 |

|---|---|

分子式 |

Br4Ir-4 |

分子量 |

511.83 g/mol |

IUPAC名 |

iridium;tetrabromide |

InChI |

InChI=1S/4BrH.Ir/h4*1H;/p-4 |

InChIキー |

FEXLMHKSCOCEFZ-UHFFFAOYSA-J |

SMILES |

Br[Ir](Br)(Br)Br |

正規SMILES |

[Br-].[Br-].[Br-].[Br-].[Ir] |

Key on ui other cas no. |

7789-64-2 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。